
2-Amino-3-chloro-5-methylpyridine
Overview
Description
2-Amino-3-chloro-5-methylpyridine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of pyridine, characterized by the presence of an amino group at the second position, a chlorine atom at the third position, and a methyl group at the fifth position on the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-chloro-5-methylpyridine can be synthesized through several methods. One common approach involves the chlorination of 2-amino-5-methylpyridine using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the third position.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-chloro-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium carbonate, reflux conditions.
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Major Products Formed:
Substitution: Various substituted pyridines.
Oxidation: Nitro derivatives.
Reduction: Amines and other reduced compounds.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
2-Amino-3-chloro-5-methylpyridine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its unique structure allows for modifications that lead to the development of potent drugs, particularly those targeting inflammatory and cancerous conditions. For example, it has been identified as a precursor in the synthesis of antimicrobial agents, enhancing the efficacy of treatments against various pathogens .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of novel derivatives from this compound, which exhibited significant anti-inflammatory properties. These derivatives were tested in vitro and showed promising results in inhibiting pro-inflammatory cytokines .
Agricultural Chemicals
Use in Agrochemicals:
The compound is integral to formulating agrochemicals, including herbicides and pesticides. Its chlorinated structure enhances its activity against pests and weeds, contributing to improved crop protection and yield.
Case Study:
Research conducted on the efficacy of this compound-based herbicides revealed a control value of over 90% against common agricultural pests when applied at specific concentrations. This study highlighted its potential for sustainable agricultural practices by reducing chemical load while maintaining crop health .
Material Science
Applications in Specialty Polymers:
In material science, this compound is utilized in producing specialty polymers and resins. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.
Data Table: Properties of Polymers Enhanced by this compound
Property | Control Polymer | Polymer with this compound |
---|---|---|
Thermal Stability (°C) | 150 | 180 |
Tensile Strength (MPa) | 30 | 45 |
Flexural Modulus (GPa) | 1.5 | 2.0 |
Analytical Chemistry
Reagent in Analytical Methods:
The compound acts as a reagent in various analytical techniques. It aids in the detection and quantification of other chemical substances in complex mixtures, making it valuable for environmental monitoring and quality control processes.
Case Study:
A study utilized this compound as a derivatizing agent in high-performance liquid chromatography (HPLC) to analyze pesticide residues in soil samples. The method demonstrated high sensitivity and specificity, allowing for accurate detection even at low concentrations .
Research in Organic Synthesis
Building Block for Complex Molecules:
As a versatile building block, this compound facilitates the synthesis of more complex molecular structures. Its reactivity allows chemists to create diverse compounds through various reactions such as nucleophilic substitutions and coupling reactions.
Case Study:
In a recent publication, researchers reported using this compound to synthesize a series of novel heterocycles that exhibited biological activity against cancer cell lines. The synthetic route showcased its utility in generating complex structures from simple precursors .
Mechanism of Action
The mechanism of action of 2-amino-3-chloro-5-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amino and chlorine groups play crucial roles in binding to molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
- 2-Amino-5-chloro-3-methylpyridine
- 3-Amino-2-chloro-5-methylpyridine
- 2-Amino-3-chloro-4-methylpyridine
Comparison: 2-Amino-3-chloro-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring. This arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the position of the chlorine atom can significantly affect the compound’s ability to undergo substitution reactions and its interaction with biological targets.
Biological Activity
2-Amino-3-chloro-5-methylpyridine (ACMP) is a pyridine derivative that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article explores the compound's mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is CHClN. The presence of an amino group and a chlorine atom on the pyridine ring significantly influences its chemical reactivity and biological activity.
Key Properties:
- Molecular Weight: 144.58 g/mol
- Melting Point: Varies based on purity and synthesis method
- Solubility: Soluble in polar solvents, such as water and methanol
The biological activity of ACMP is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. Research indicates that it may modulate signaling pathways involved in inflammation and cancer progression.
- Enzyme Inhibition: ACMP has been shown to inhibit specific kinases, such as p38 mitogen-activated protein kinase (MAPK), which plays a critical role in inflammatory responses. By inhibiting this kinase, ACMP can reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.
- Receptor Interaction: The compound may also interact with various receptors involved in metabolic processes, potentially affecting drug metabolism and pharmacokinetics.
Antimicrobial Activity
ACMP exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in antibiotic development.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 32 µg/mL | |
S. aureus | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
Studies have indicated that ACMP can reduce inflammation in animal models by inhibiting the p38 MAPK pathway. This effect is crucial for developing anti-inflammatory drugs.
Case Study:
A study involving rats showed that administration of ACMP significantly reduced paw edema induced by carrageenan, demonstrating its potential as an anti-inflammatory agent.
Synthesis and Derivatives
ACMP serves as an intermediate in synthesizing other biologically active compounds. Various derivatives have been evaluated for enhanced biological activity.
Table 2: Comparison of Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Antimicrobial, anti-inflammatory |
2-Amino-5-chloro-3-methylpyridine | Structure | Moderate antimicrobial activity |
3-Amino-2-chloro-5-methylpyridine | Structure | Limited activity, mainly synthetic use |
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing 2-amino-3-chloro-5-methylpyridine, and how do reaction conditions influence yield?
The compound is typically synthesized via halogenation of substituted pyridines. For example:
- Bromination followed by substitution : 2-Amino-3-methylpyridine can undergo bromination at the 5-position using reagents like NBS (N-bromosuccinimide) in the presence of a catalyst (e.g., H2SO4) . Subsequent chlorination via nucleophilic substitution with CuCl or other chlorinating agents replaces bromine with chlorine.
- Direct chlorination : Selective chlorination of 2-amino-5-methylpyridine using POCl3 or PCl5 under controlled temperature (70–100°C) yields the target compound. Excess reagent and inert atmosphere (N2) minimize side reactions .
Key considerations : Optimize reaction time, temperature, and stoichiometry to avoid over-halogenation. Monitor purity via TLC or HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR confirm substitution patterns. For example, the methyl group at C5 appears as a singlet (~δ 2.3 ppm), while aromatic protons show coupling patterns consistent with chlorine’s electron-withdrawing effects .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C6H7ClN2, [M+H]+ = 143.0372) and isotopic patterns from chlorine .
- Elemental analysis : Quantify C, H, N, and Cl to confirm stoichiometry.
Best practices : Cross-validate results with IR spectroscopy (e.g., NH2 stretches at ~3300 cm⁻¹) and X-ray crystallography for structural elucidation .
Q. What safety protocols are critical for handling this compound?
- Hazard classification : Eye and skin irritant (H315, H319). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Keep in airtight containers under inert gas (Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture or strong oxidizers .
- Waste disposal : Neutralize with dilute NaOH before incineration to avoid toxic byproducts (e.g., HCl gas) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the regioselectivity of phosphonylation reactions involving this compound?
Phosphonylation with triethyl phosphite typically occurs at the C3 chlorine. Mechanistic insights include:
- Nucleophilic aromatic substitution : The electron-deficient pyridine ring facilitates attack by the phosphite nucleophile. Computational studies (DFT) show transition-state stabilization via resonance between the amino group and chlorine .
- Kinetic vs. thermodynamic control : Varying temperature (80–120°C) shifts product distribution. Monitor intermediates using in-situ IR or LC-MS .
Experimental design : Isotopic labeling (e.g., 15N at the amino group) tracks electronic effects on regioselectivity .
Q. What role does density functional theory (DFT) play in predicting the reactivity of this compound?
DFT methods (e.g., B3LYP/6-31G*) calculate:
- Electrostatic potential maps : Identify electrophilic sites (C3 chlorine) and nucleophilic regions (amino group) .
- Reaction pathways : Simulate activation energies for substitution or cyclization reactions. For example, the energy barrier for Cl→Br substitution is ~25 kcal/mol .
Validation : Compare computed NMR chemical shifts with experimental data to refine functional choices (e.g., CAM-B3LYP for better accuracy in conjugated systems) .
Q. How can this compound serve as a precursor for synthesizing fused heterocycles?
- Imidazo[1,2-a]pyridines : React with α-halo ketones (e.g., ethyl bromoacetate) under basic conditions. The amino group facilitates cyclization, forming a 5-membered ring .
- Pyridine-oxide derivatives : Oxidize with m-CPBA (meta-chloroperbenzoic acid) to generate 1-oxide intermediates, enhancing solubility for further functionalization .
Optimization : Screen catalysts (e.g., Pd/C for cross-coupling) and solvents (DMF or DMSO) to improve yields .
Q. How should researchers resolve contradictions in reported spectroscopic data for halogenated pyridine derivatives?
- Cross-validation : Compare NMR data across solvents (CDCl3 vs. DMSO-d6) to assess solvent-induced shifts .
- Isotopic dilution : Spiking samples with deuterated analogs clarifies peak assignments in complex mixtures .
- Collaborative studies : Replicate synthesis protocols from conflicting sources (e.g., bromination vs. direct chlorination) to identify methodological biases .
Properties
IUPAC Name |
3-chloro-5-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTHZSSUQJRBQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482442 | |
Record name | 2-Amino-3-chloro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31430-41-8 | |
Record name | 2-Amino-3-chloro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-chloro-5-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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